molecular formula C9H6F3N5O2 B2945791 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396865-41-0

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2945791
CAS No.: 1396865-41-0
M. Wt: 273.175
InChI Key: JJFQLBVTHKGHCG-UHFFFAOYSA-N
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Description

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a tetrazole ring with a carboxamide group

Scientific Research Applications

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Future Directions

The study of trifluoromethoxy-containing compounds is a growing field due to their potential applications in pharmaceuticals, agrochemicals, and material sciences . Future research could focus on exploring the properties and potential applications of this compound.

Mechanism of Action

Target of Action

The primary target of 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .

Mode of Action

The compound interacts with sEH by inhibiting its activity .

Biochemical Pathways

By inhibiting sEH, the compound affects the metabolism of epoxyeicosatrienoic acids (EETs), which are fatty acid metabolites . EETs have vasodilatory and anti-inflammatory effects, and their levels in the body are regulated by sEH . By inhibiting sEH, the compound can increase the levels of EETs, potentially leading to reduced inflammation and lower blood pressure .

Pharmacokinetics

Similar compounds with a 4-(trifluoromethoxy)phenyl group have been shown to exhibit dose- and time-dependent pharmacokinetics . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) could be influenced by the dosage and frequency of administration .

Result of Action

The inhibition of sEH and the subsequent increase in EET levels can lead to various molecular and cellular effects. These may include vasodilation (widening of blood vessels), reduced inflammation, and potentially beneficial effects on blood pressure . The exact effects would depend on various factors, including the specific biological context and the presence of other active compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the compound’s stability and its ability to interact with sEH . Additionally, the presence of other compounds (e.g., other drugs or metabolites) could potentially affect the compound’s efficacy through drug-drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents, such as trifluoromethyl triflate, to introduce the trifluoromethoxy group . The tetrazole ring can be formed through cyclization reactions involving azide precursors under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of the trifluoromethoxy group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N5O2/c10-9(11,12)19-6-3-1-5(2-4-6)17-15-8(7(13)18)14-16-17/h1-4H,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFQLBVTHKGHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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